5-(2-hydroxy-4-methylphenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1H-pyrazole-3-carboxamide
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Overview
Description
5-(2-hydroxy-4-methylphenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1H-pyrazole-3-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-hydroxy-4-methylphenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1H-pyrazole-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structures, such as the pyrazole and thiophene rings, followed by their functionalization and coupling.
Preparation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Preparation of Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with sulfur.
Coupling Reactions: The coupling of the pyrazole and thiophene rings with the hydroxy-methylphenyl and tetrahydrofuran-2-ylmethyl groups can be achieved using various coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and thiophene groups.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases involving inflammation or cancer.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 5-(2-hydroxy-4-methylphenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1H-pyrazole-3-carboxamide exerts its effects is likely to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure suggests it may interact with targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-5-methylphenyl derivatives: These compounds share the hydroxy-methylphenyl group and may have similar chemical properties.
Pyrazole derivatives: Compounds with a pyrazole ring are often used in medicinal chemistry due to their bioactivity.
Thiophene derivatives: These compounds are known for their electronic properties and are used in materials science.
Uniqueness
What sets 5-(2-hydroxy-4-methylphenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1H-pyrazole-3-carboxamide apart is its unique combination of functional groups, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H26N4O4S |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
3-(2-hydroxy-4-methylphenyl)-N-[3-(oxolan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H26N4O4S/c1-13-7-8-15(19(29)10-13)17-11-18(28-27-17)22(30)26-24-21(16-5-2-6-20(16)33-24)23(31)25-12-14-4-3-9-32-14/h7-8,10-11,14,29H,2-6,9,12H2,1H3,(H,25,31)(H,26,30)(H,27,28) |
InChI Key |
QXKOZBSRILLBIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NNC(=C2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)NCC5CCCO5)O |
Origin of Product |
United States |
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